(2S)-2-acetamido-5-(diaminomethylideneamino)-N-[(2S)-2-(diethylamino)-3-(4-nitrophenyl)propanoyl]pentanamide
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Overview
Description
(2S)-2-acetamido-5-(diaminomethylideneamino)-N-[(2S)-2-(diethylamino)-3-(4-nitrophenyl)propanoyl]pentanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including acetamido, diaminomethylideneamino, diethylamino, and nitrophenyl, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamido-5-(diaminomethylideneamino)-N-[(2S)-2-(diethylamino)-3-(4-nitrophenyl)propanoyl]pentanamide typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, such as the acetamido and diaminomethylideneamino derivatives, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include acetic anhydride, diethylamine, and nitrobenzene derivatives. The reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-acetamido-5-(diaminomethylideneamino)-N-[(2S)-2-(diethylamino)-3-(4-nitrophenyl)propanoyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The acetamido and diaminomethylideneamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitroso, amino, and substituted acetamido derivatives. These products can have distinct chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-acetamido-5-(diaminomethylideneamino)-N-[(2S)-2-(diethylamino)-3-(4-nitrophenyl)propanoyl]pentanamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating biological pathways and mechanisms. Researchers use it to study enzyme activity, protein interactions, and cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development. Studies focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industry, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it valuable for applications in coatings, adhesives, and polymers. Researchers also explore its potential as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-acetamido-5-(diaminomethylideneamino)-N-[(2S)-2-(diethylamino)-3-(4-nitrophenyl)propanoyl]pentanamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the nitrophenyl group may interact with enzyme active sites, inhibiting their function, while the acetamido group may facilitate binding to specific proteins. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-acetamido-5-(aminomethylideneamino)-N-[(2S)-2-(diethylamino)-3-(4-nitrophenyl)propanoyl]pentanamide
- (2S)-2-acetamido-5-(diaminomethylideneamino)-N-[(2S)-2-(methylamino)-3-(4-nitrophenyl)propanoyl]pentanamide
- (2S)-2-acetamido-5-(diaminomethylideneamino)-N-[(2S)-2-(diethylamino)-3-(4-methylphenyl)propanoyl]pentanamide
Uniqueness
(2S)-2-acetamido-5-(diaminomethylideneamino)-N-[(2S)-2-(diethylamino)-3-(4-nitrophenyl)propanoyl]pentanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and applications.
Properties
Molecular Formula |
C21H33N7O5 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(2S)-2-acetamido-5-(diaminomethylideneamino)-N-[(2S)-2-(diethylamino)-3-(4-nitrophenyl)propanoyl]pentanamide |
InChI |
InChI=1S/C21H33N7O5/c1-4-27(5-2)18(13-15-8-10-16(11-9-15)28(32)33)20(31)26-19(30)17(25-14(3)29)7-6-12-24-21(22)23/h8-11,17-18H,4-7,12-13H2,1-3H3,(H,25,29)(H4,22,23,24)(H,26,30,31)/t17-,18-/m0/s1 |
InChI Key |
VTJQHXSKCSNQTD-ROUUACIJSA-N |
Isomeric SMILES |
CCN(CC)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
Canonical SMILES |
CCN(CC)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Origin of Product |
United States |
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